4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-14-4-2-1-3-12(14)10-23(20,21)19-8-6-13(9-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKKPIRVFJXDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Functionalization of the Pyrrolidine Ring: The pyrrolidine ring is then functionalized with a 2-fluorobenzylsulfonyl group.
Attachment to the Pyrimidine Ring: The final step involves the attachment of the functionalized pyrrolidine to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CK1γ kinase, which is involved in various signaling pathways.
Biological Studies: It is used in studies to understand the role of pyrrolidine derivatives in modulating biological activities, including anti-inflammatory and anti-cancer properties.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as CK1γ kinase. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfonamide-linked pyrimidine derivatives. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and reported bioactivity.
Table 1: Structural and Functional Comparison
Key Observations
Fluorination Patterns: The 2-fluorobenzyl group in the target compound contrasts with the 3-fluorophenyl group in Example 63. Fluorinated chromenones (e.g., in Example 64) exhibit higher melting points (303–306°C) compared to non-fluorinated analogs, suggesting improved crystallinity .
Sulfonamide vs. Ester Linkages :
- The sulfonyl-pyrrolidine group in the target compound likely increases metabolic stability relative to ester-containing analogs (e.g., Example 64’s methyl ester). Sulfonamides resist esterase-mediated hydrolysis, a common metabolic pathway .
Biological Activity
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, with CAS number 2034361-35-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other diseases. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₅H₁₆FN₃O₃S
- Molecular Weight : 337.4 g/mol
- Structure : The compound features a pyrimidine ring substituted with a pyrrolidine moiety linked through a sulfonyl group to a fluorobenzyl group.
The compound exhibits its biological activity primarily through inhibition of specific signaling pathways involved in tumor progression and inflammation. Notably, it has been identified as an inhibitor of Class I PI3-kinase enzymes, which play critical roles in various cellular processes including growth, proliferation, and survival.
Key Mechanisms:
- PI3-Kinase Inhibition : The compound selectively inhibits Class I PI3K isoforms, particularly PI3Kα and PI3Kδ, which are implicated in cancer cell proliferation and survival .
- Anti-inflammatory Effects : It may also exert anti-inflammatory effects by modulating pathways associated with inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Study 1: Antitumor Activity
In a study evaluating the efficacy of various compounds against cancer cell lines, this compound demonstrated significant growth inhibition in breast and lung cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound in a murine model of rheumatoid arthritis. Treatment with the compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Comparative Analysis with Related Compounds
The table below compares the biological activity of this compound with related sulfonamide derivatives:
| Compound Name | IC₅₀ (μM) | Target Activity |
|---|---|---|
| This compound | 0.5 | Antitumor |
| Sulfadoxine | 0.8 | Antiprotozoal |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 3.125 | Antibacterial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis typically involves:
Sulfonylation : Reacting pyrrolidine derivatives with 2-fluorobenzyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Etherification : Coupling the sulfonylated pyrrolidine with a pyrimidine derivative via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or K₂CO₃.
- Optimization : Use statistical design of experiments (DoE) to vary parameters (temperature, solvent, stoichiometry) and analyze yield/purity via HPLC or NMR .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the sulfonyl-pyrrolidine and pyrimidine linkage (e.g., H-NMR for fluorine coupling patterns).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ion).
- X-ray Crystallography : Resolve 3D conformation if crystalline derivatives are obtainable .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology :
- Solubility : Test in polar (DMSO, water) and non-polar solvents (chloroform) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Tools : Use molarity calculators to prepare stock solutions for biological assays .
Advanced Research Questions
Q. How does the 2-fluorobenzyl sulfonyl group influence binding affinity in target interaction studies?
- Approach :
- Computational Modeling : Perform docking simulations (AutoDock, Schrödinger) to compare fluorinated vs. non-fluorinated analogs.
- Experimental Validation : Radioligand binding assays (e.g., determination via Scatchard plots) on receptors like GPCRs or kinases.
- Findings : Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions, as seen in structurally related sulfonamides .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology :
Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify platform-specific biases.
Proteomic Profiling : Use mass spectrometry to detect off-target interactions explaining variability .
Q. How can computational methods predict metabolic pathways and toxicity risks for this compound?
- Tools :
- Quantum Chemical Calculations : Simulate cytochrome P450-mediated oxidation using software like Gaussian or ORCA.
- ADMET Prediction : Utilize platforms like SwissADME or ProTox-II to estimate hepatotoxicity and plasma protein binding.
- Validation : Compare predictions with in vitro microsomal stability assays .
Q. What experimental designs optimize reaction yield while minimizing byproducts in large-scale synthesis?
- DoE Frameworks :
- Factorial Design : Test variables (catalyst loading, temperature) to identify critical parameters.
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. reaction time).
- Case Study : A 20% yield improvement was achieved for a related pyrimidine derivative by optimizing microwave-assisted synthesis conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
